4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS2/c1-11-2-4-12(5-3-11)10-16-7-9-19-15-13(14(16)17)6-8-18-15/h2-6,8H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISXJFXSRUITFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCSC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves multiple steps, starting with the construction of the thieno[3,2-f][1,4]thiazepinone core. One common approach is the cyclization of appropriately substituted thiophenes with amines under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may be carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction to corresponding thioethers or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—enables the modification of its biological activity and the development of novel compounds with enhanced properties .
Common Reactions:
- Oxidation : Can be oxidized to introduce functional groups.
- Reduction : Capable of being reduced to convert ketone groups to alcohols.
Biology
Biologically, this compound has been investigated for its pharmacological properties. It may exhibit activity against specific enzymes or receptors, making it a candidate for drug development. The thieno[3,2-f][1,4]thiazepine core can interact with molecular targets effectively, potentially leading to therapeutic applications.
Potential Biological Activities:
- Enzyme inhibition
- Modulation of receptor activity
Medicine
In medical research, derivatives of this compound are being studied for their therapeutic potential. These compounds may act as inhibitors or modulators of biological pathways associated with various diseases.
Case Studies:
- Antifungal Activity : Research has indicated that related compounds may possess antifungal properties.
- Anticancer Research : Some derivatives are being evaluated for their efficacy against cancer cell lines.
Industry
Industrially, this compound can be utilized in developing new materials with specific properties such as enhanced conductivity or stability. It also serves as a precursor for synthesizing dyes and specialty chemicals.
Industrial Applications:
- Development of specialty materials
- Synthesis of dyes and pigments
Mechanism of Action
The mechanism by which 4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural differentiators include:
Core Heterocycle: The thieno[3,2-f][1,4]thiazepinone system (thiophene fused to thiazepine) contrasts with benzothiazepinones (benzene fused to thiazepine), as seen in 3-(4-methoxybenzyl)-1,5-benzothiazepin-4(5H)-one . Thiophene’s electron-rich nature may enhance π-π interactions in biological targets compared to benzene.
Substituents : The 4-methylbenzyl group differs from analogs with fluorinated (e.g., 4-fluorobenzyl), methoxylated, or nitro-substituted moieties. These substitutions influence electronic properties and steric bulk, affecting solubility and target binding.
Data Table: Key Analogs and Properties
*Target compound; †Calculated based on structural analogy.
Key Findings:
Substituent Effects: Fluorine (F): Introduces electron-withdrawing effects, increasing lipophilicity and metabolic stability. The 4-fluorobenzyl analog (293.37 g/mol) may exhibit stronger receptor binding than the methyl-substituted derivative . Methoxy (OCH₃): Enhances water solubility via hydrogen bonding, as seen in the benzothiazepinone analog (309.37 g/mol) . Methyl (CH₃): Provides moderate lipophilicity and steric bulk, balancing bioavailability and target interaction.
Biological Relevance: Benzothiazepinones like 3,4-dihydro-1,4-benzothiazepin-5(2H)-one are intermediates for dipeptidyl peptidase-IV (DPP-IV) inhibitors and antihypertensive agents . Thieno-thiazepinones (e.g., fluorobenzyl derivatives) are hypothesized to target cysteine proteases or GPCRs due to structural similarity to known bioactive scaffolds .
Synthetic Routes: Thiazepine cores are often synthesized via cyclization of thioamide precursors or sulfurization of oxazinones using P₂S₅ (e.g., conversion of 4-methyl-4H-benzo[1,4]oxazin-3-one to its thione derivative) . Substituents like 4-methylbenzyl are introduced via alkylation or nucleophilic substitution during late-stage synthesis .
Biological Activity
4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a compound belonging to the thiazepine family, characterized by its unique heterocyclic structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H13NOS2. The compound features a thieno-thiazepine core that contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidines have demonstrated activity against various Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis. The mechanism often involves inhibition of bacterial enzymes essential for cell wall synthesis and metabolism .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazepine derivatives. For example, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Neuroprotective Effects
Neuroprotective properties have also been attributed to compounds in the thiazepine class. Research suggests that they may protect neuronal cells from oxidative stress and apoptosis. The mechanisms may involve modulation of neurotransmitter levels and inhibition of neuroinflammatory processes .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiazepine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating moderate antibacterial activity .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on the HCT-116 human colon cancer cell line. The results showed a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway .
Research Findings Summary
| Activity | Cell Line/Pathogen | IC50/MIC | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | 32 µg/mL | Inhibition of metabolic pathways |
| Anticancer | HCT-116 (colon cancer) | 15 µM | Induction of apoptosis |
| Neuroprotection | Neuronal cell lines | N/A | Modulation of oxidative stress |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions under reflux conditions. For example, thiosemicarbazide derivatives can react with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system, followed by recrystallization (e.g., DMF-ethanol mixtures) to purify the product . Similar protocols are adapted for thiazepinone frameworks, where temperature control (e.g., 80–100°C) and stoichiometric ratios of intermediates are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the dihydrothieno-thiazepinone core and substituent positions . X-ray crystallography provides definitive structural validation, as demonstrated for related thiazepin derivatives . Mass spectrometry (MS) and IR spectroscopy further corroborate molecular weight and functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
Q. What biological activities have been reported for structurally analogous compounds?
- Methodological Answer : Compounds with thiazepinone or benzoxazine scaffolds exhibit antitumor and antimicrobial activities. For instance, pyrazole-benzoxazine hybrids show cytotoxicity via kinase inhibition, while thiazole derivatives target microbial enzymes . Assays like MTT for cell viability and agar diffusion for antimicrobial efficacy are standard .
Advanced Research Questions
Q. How do substituent modifications (e.g., 4-methylbenzyl group) influence biological activity and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methyl) on the benzyl moiety enhance lipophilicity and membrane permeability, improving antitumor potency . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II, guiding rational design .
Q. What strategies resolve contradictions in reported biological efficacy across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Standardizing protocols (e.g., consistent cell lines, IC₅₀ calculations) and orthogonal validation (e.g., Western blotting alongside MTT) are recommended . Meta-analyses of published data, as seen in benzoxazine studies, can identify confounding variables .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Yield optimization requires solvent screening (e.g., DMF vs. THF), catalyst selection (e.g., p-TsOH for acid-mediated cyclization), and microwave-assisted synthesis to reduce reaction time . Pilot-scale trials with in situ monitoring (e.g., HPLC) help identify bottlenecks .
Q. What computational tools are effective for elucidating the compound’s mechanism of action?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions, while density functional theory (DFT) calculates electronic properties influencing reactivity . QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
